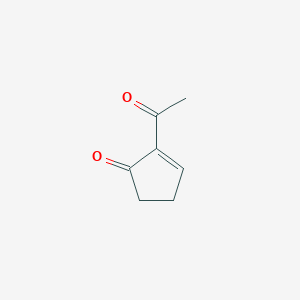![molecular formula C13H17N B14426038 1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86216-01-5](/img/structure/B14426038.png)
1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane is a bicyclic compound characterized by its unique structural motif. This compound features a bicyclo[3.1.0]hexane core with a 3,4-dimethylphenyl group and an azabicyclo moiety. The presence of these structural elements imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane can be achieved through several synthetic routes. One common method involves the intramolecular cyclopropanation of alkenes with metallocarbenes as the C1 component. This reaction is typically catalyzed by a copper(I)/secondary amine cooperative catalyst, which enables the single-step construction of the bicyclo[3.1.0]hexane skeleton with high efficiency and enantioselectivity . Another approach involves the use of photochemistry, specifically visible-light-driven intramolecular crossed [2 + 2] photocycloaddition of 2,5-disubstituted hexa-1,5-dienes .
Analyse Chemischer Reaktionen
1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions, providing insights into biological processes at the molecular level.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
Bicyclo[2.1.1]hexanes: These compounds have a different ring structure but share some chemical reactivity and applications.
Cyclopropanes: While simpler in structure, cyclopropanes exhibit similar reactivity patterns and are often used as building blocks in organic synthesis.
Azabicyclo[1.1.0]butanes: These compounds have a more strained bicyclic structure and are used in different synthetic applications.
The uniqueness of this compound lies in its combination of a bicyclic core with a dimethylphenyl group, which imparts distinct chemical and physical properties, making it a versatile compound in various research fields.
Eigenschaften
CAS-Nummer |
86216-01-5 |
|---|---|
Molekularformel |
C13H17N |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C13H17N/c1-9-3-4-11(5-10(9)2)13-6-12(13)7-14-8-13/h3-5,12,14H,6-8H2,1-2H3 |
InChI-Schlüssel |
HJQBDTOHXSRMKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C23CC2CNC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


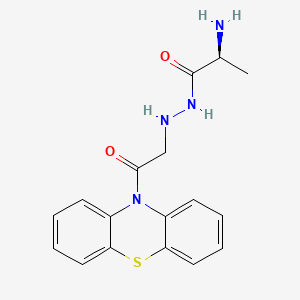

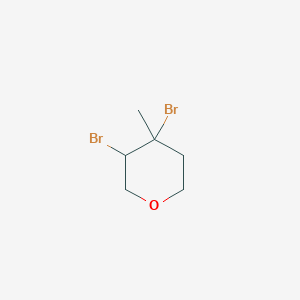
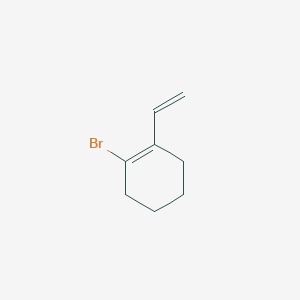
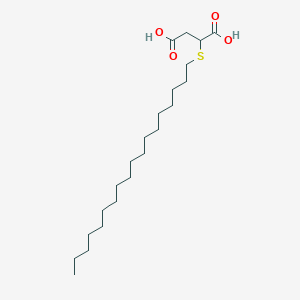
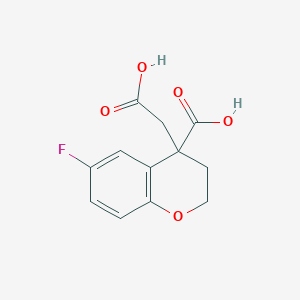
methanone](/img/structure/B14426007.png)
![6-[3-[2-[2-[3-(3,8-Diamino-5-methylphenanthridin-5-ium-6-yl)phenoxy]ethoxy]ethoxy]phenyl]-5-methylphenanthridin-5-ium-3,8-diamine;dibromide](/img/structure/B14426010.png)
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
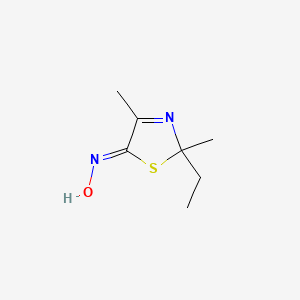
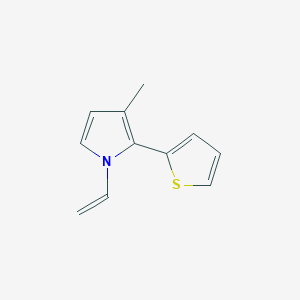
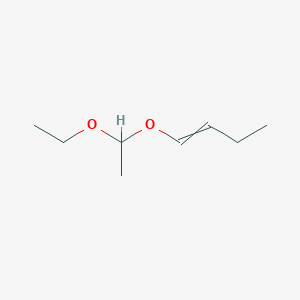
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
